N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(2,5-DIMETHYLANILINO)-2-QUINOXALINYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a quinoxaline core substituted with a dimethylanilino group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-DIMETHYLANILINO)-2-QUINOXALINYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the initial formation of the quinoxaline core, followed by the introduction of the dimethylanilino group and the benzenesulfonamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-DIMETHYLANILINO)-2-QUINOXALINYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the benzenesulfonamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[3-(2,5-DIMETHYLANILINO)-2-QUINOXALINYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medicinal chemistry research.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-[3-(2,5-DIMETHYLANILINO)-2-QUINOXALINYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and sulfonamide-containing molecules. Examples are:
N,N-Dimethylaniline: A precursor in the synthesis of various organic compounds.
Quinoxaline-2,3-dione: A related quinoxaline derivative used in different chemical applications.
Uniqueness
N-[3-(2,5-DIMETHYLANILINO)-2-QUINOXALINYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a dimethylanilino group and a benzenesulfonamide moiety makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22N4O2S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-15-9-12-18(13-10-15)30(28,29)27-23-22(24-19-6-4-5-7-20(19)25-23)26-21-14-16(2)8-11-17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
HSYRXHVKROILHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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